

Technical Support Center: Magnesium Bromide Hexahydrate Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium;bromide;hexahydrate*

Cat. No.: *B14764456*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of magnesium bromide hexahydrate ($MgBr_2 \cdot 6H_2O$).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial magnesium bromide hexahydrate?

A1: Common impurities in commercial grades of magnesium bromide hexahydrate can include heavy metals, bromate, iron, and chloride.^{[1][2]} The table below summarizes the typical specification limits for these impurities in a high-purity product.

Q2: What is the best method to purify magnesium bromide hexahydrate in a laboratory setting?

A2: Recrystallization from aqueous solution is a common and effective method for purifying magnesium bromide hexahydrate. This technique leverages the high solubility of $MgBr_2 \cdot 6H_2O$ in water at elevated temperatures and its reduced solubility at lower temperatures to separate it from less soluble or trace impurities.^[3]

Q3: Why is my purified magnesium bromide hexahydrate wet or clumpy?

A3: Magnesium bromide hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the air.^{[3][4][5]} If the purified crystals are not dried and stored in a properly

desiccated and airtight container, they will absorb atmospheric water and become wet or clumpy.

Q4: At what temperature does magnesium bromide hexahydrate decompose?

A4: Magnesium bromide hexahydrate begins to decompose at its melting point, which is approximately 165-172.4 °C.[\[3\]](#)[\[6\]](#) Heating beyond this point will lead to the loss of water of hydration and potentially the formation of magnesium oxide and hydrogen bromide.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Q5: Can I use a solvent other than water for recrystallization?

A5: While water is the most common solvent due to the high solubility of magnesium bromide hexahydrate, other polar solvents like ethanol and methanol can also be used, though the solubility is lower.[\[6\]](#) The choice of solvent will depend on the specific impurities you are trying to remove.

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Low Yield of Purified Crystals	<ul style="list-style-type: none">- Incomplete dissolution of the starting material.- Cooling the solution too quickly, leading to the formation of fine, difficult-to-filter crystals.- Insufficient concentration of the solution before cooling.	<ul style="list-style-type: none">- Ensure the magnesium bromide hexahydrate is fully dissolved in the minimum amount of hot solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the growth of larger crystals.- Carefully evaporate some of the solvent to achieve a saturated or near-saturated solution at high temperature.
Discolored Crystals (Yellowish/Brownish Tint)	<ul style="list-style-type: none">- Presence of iron impurities.[1]- Oxidation of bromide ions to bromine.	<ul style="list-style-type: none">- During recrystallization, add a small amount of a reducing agent like sodium bisulfite to the solution to reduce any oxidized species.- Ensure all glassware is scrupulously clean to avoid introducing contaminants.
Crystals Do Not Form Upon Cooling	<ul style="list-style-type: none">- The solution is not sufficiently saturated.- The solution is supersaturated but requires nucleation to begin crystallization.	<ul style="list-style-type: none">- Reheat the solution and carefully evaporate more solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of pure magnesium bromide hexahydrate.
Product is Contaminated with Chloride	<ul style="list-style-type: none">- The starting material has a high chloride content.[2]	<ul style="list-style-type: none">- Multiple recrystallizations may be necessary to reduce the chloride content to acceptable levels.

Data Presentation

Table 1: Typical Purity Specifications for Magnesium Bromide Hexahydrate (99% Extra Pure Grade)

Parameter	Specification Limit
Assay	Min. 99.0%
Heavy Metals (as Pb)	Max. 0.001%
Chloride (Cl)	Max. 0.1%
Iron (Fe)	Max. 0.002%
Bromate (BrO ₃)	Max. 0.001%

Data compiled from various commercial sources.[\[1\]](#)[\[2\]](#)

Table 2: Solubility of Magnesium Bromide in Water at Various Temperatures

Temperature (°C)	Solubility (g / 100 mL)
0	98
10	99
20	101
30	104
40	106
60	112
100	125

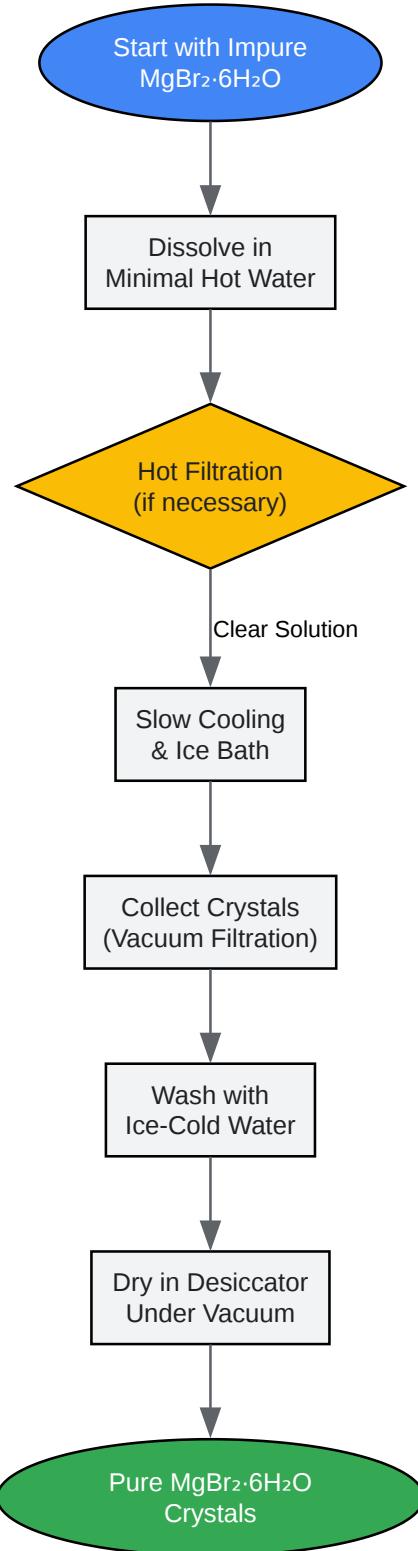
This data illustrates the temperature-dependent solubility that is fundamental to the recrystallization process.[\[3\]](#)

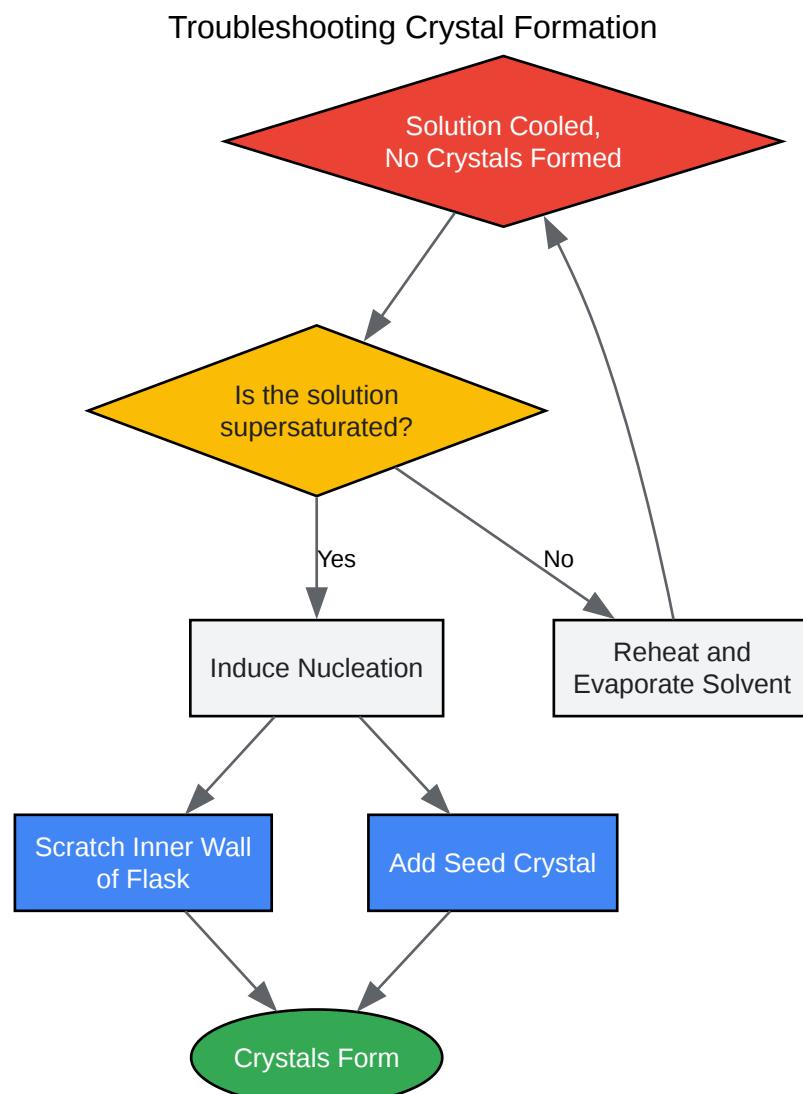
Experimental Protocols

Protocol 1: Recrystallization of Magnesium Bromide Hexahydrate

Objective: To purify commercial-grade magnesium bromide hexahydrate by removing insoluble impurities and other soluble salts.

Materials:


- Impure magnesium bromide hexahydrate
- Deionized water
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and filter paper
- Vacuum flask
- Glass stirring rod
- Desiccator with a suitable desiccant (e.g., anhydrous calcium chloride)


Procedure:

- **Dissolution:** In an Erlenmeyer flask, add the impure magnesium bromide hexahydrate to a minimal amount of deionized water. Gently heat the mixture while stirring until the solid is completely dissolved.
- **Hot Filtration (Optional):** If insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
- **Cooling and Crystallization:** Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

- Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
- Drying: Dry the crystals thoroughly in a desiccator under vacuum. Due to the hygroscopic nature of the product, it is crucial to minimize exposure to the atmosphere.[4]

Visualizations

Recrystallization Workflow for $\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$ [Click to download full resolution via product page](#)Caption: Recrystallization Workflow for $\text{MgBr}_2 \cdot 6\text{H}_2\text{O}$

[Click to download full resolution via product page](#)

Caption: Troubleshooting Crystal Formation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. barkerpharma.com [barkerpharma.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. chembk.com [chembk.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. CAS 13446-53-2: Magnesium bromide (MgBr₂), hexahydrate [cymitquimica.com]
- 6. Magnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-ray Powder Diffraction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Magnesium Bromide Hexahydrate Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14764456#purification-techniques-for-magnesium-bromide-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com